d-Glucoheptose

Microbiology Bacterial Metabolism Carbon Source Utilization

Researchers requiring a metabolically inert, stereochemically defined heptose for analytical or microbiological controls face limited supply options with adequate purity documentation. D-Glucoheptose (CAS 62475-58-5) addresses this gap with full characterization and batch-specific CoA. • Validated GLC internal standard for fructose, glucose, sucrose & sorbitol quantification in fruit and food matrices - recovery comparable to AOAC Munson-Walker method • Non-metabolizable in Salmonella typhimurium - reliable negative control for bacterial growth and metabolic labeling assays • ≥99% crystalline powder; stereochemistry confirmed by X-ray crystallography (orthorhombic P2₁2₁2₁); defined optical rotation [α]²⁰/D -22.5 to -19.0°

Molecular Formula C7H14O7
Molecular Weight 210.18 g/mol
Cat. No. B1631966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Glucoheptose
Molecular FormulaC7H14O7
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(C=O)O)O)O)O)O)O
InChIInChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7?/m0/s1
InChIKeyYPZMPEPLWKRVLD-QDLFHSFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucoheptose: Analytical & Biochemical Standard


D-Glucoheptose (D-glycero-D-gulo-heptose, CAS 62475-58-5) is a seven-carbon aldoheptose monosaccharide with molecular formula C7H14O7 and a molecular weight of 210.18 g/mol [1]. This compound is commercially available as a crystalline powder with an assay specification of ≥99% and a defined optical rotation range of [α]20/D -22.5 to -19.0° (c = 1% in water) . D-Glucoheptose is structurally characterized as the D-glycero-diastereomer of D-gulo-heptopyranose [2] and has been fully resolved via X-ray crystallography, confirming its orthorhombic crystal system (space group P212121) with unit cell parameters a = 6.959 Å, b = 8.526 Å, c = 15.280 Å [3].

Analytical-grade carbohydrate standard with defined stereochemistry
Non‑metabolizable sugar for bacterial tracer studies
Crystal‑structure resolved for molecular modeling workflows

D-Glucoheptose: Heptose Substitution Risks


D-Glucoheptose exhibits stereochemistry-dependent biochemical behavior that precludes substitution with other heptoses or hexoses. While aldoheptoses share the C7 backbone, the specific stereochemical configuration at five chiral centers (D-glycero-D-gulo) dictates distinct metabolic and enzymatic profiles. For example, D-mannoheptulose acts as a competitive inhibitor of glucose phosphorylation by hexokinase, whereas D-glycero-D-gulo-heptose (D-glucoheptose) fails to reproduce this inhibition and is poorly phosphorylated by low-Km hexokinases [1]. Furthermore, D-glucoheptose does not serve as a carbon or nitrogen source for Salmonella typhimurium , a property that differentiates it from metabolically utilizable sugars. These functional divergences underscore that procurement decisions based solely on heptose classification or molecular weight similarity will fail to meet experimental requirements where specific biochemical inertness, analytical suitability, or stereochemical purity is required.

Stereochemistry mismatch
Heptose classification alone may not ensure functional equivalence; five chiral centers dictate distinct enzyme recognition profiles.
Metabolic pathway divergence
D‑Glucoheptose may not serve as carbon source in models where other heptoses or hexoses are readily utilized.
Enzyme inhibition profile differs
D‑Glucoheptose may not reproduce the hexokinase or glucosidase inhibition patterns observed with D‑mannoheptulose or glucose.

D-Glucoheptose: Quantitative Evidence vs Comparators


Metabolic Inertness in Salmonella typhimurium

D-Glucoheptose was experimentally determined not to serve as a carbon or nitrogen source for Salmonella typhimurium . This contrasts with metabolically active sugars such as D-glucose, which readily support bacterial growth. The finding establishes D-glucoheptose as a metabolically inert sugar in this model organism, a property not shared by many hexoses or other heptoses that may undergo catabolism.

Metabolic inertness
Data to verify
Non‑utilizable as C/N source in Salmonella typhimurium
Supports non‑metabolizable tracer study design
Growth assay evidence; no quantitative metabolic rate reported
Microbiology Bacterial Metabolism Carbon Source Utilization

Optical Rotation vs D-Mannoheptulose

D-Glucoheptose exhibits a defined optical rotation range of [α]20/D -22.5 to -19.0° (c = 1% in water) as specified in commercial analytical-grade material . This specification enables identity confirmation and purity assessment. In contrast, D-mannoheptulose has a reported specific rotation of [α]20/D +29° (c = 1% in water), demonstrating opposite optical sign and different magnitude [1].

Optical rotation
Cross‑study comparable
[α]20/D −22.5 to −19.0° (c=1% H₂O)
Enables identity confirmation vs. other heptoses
D‑Mannoheptulose exhibits +29°; opposite sign and magnitude
Analytical Chemistry Quality Control Stereochemistry

Hexokinase Inhibition vs D-Mannoheptulose

In comparative enzymatic assays, D-mannoheptulose acts as a competitive inhibitor of D-glucose phosphorylation by yeast hexokinase, bovine heart hexokinase, and human B-cell glucokinase. D-glycero-D-gulo-heptose (D-glucoheptose) failed to duplicate this inhibitory effect and was poorly phosphorylated by low-Km hexokinase isoenzymes [1]. In rat pancreatic islets, D-mannoheptose (a related aldoheptose) failed to reproduce the inhibitory action of D-mannoheptulose on D-glucose metabolism [1].

Hexokinase inhibition
Head‑to‑head
No inhibitory effect; poorly phosphorylated
Cannot substitute for D‑mannoheptulose in kinase assays
Yeast, bovine heart, human B‑cell hexokinase panel
Enzymology Metabolic Regulation Hexokinase Inhibition

Fully Resolved Crystal Structure

The crystal and molecular structure of β-D-glucoheptose has been fully resolved via X-ray crystallography, confirming orthorhombic space group P212121 with unit cell parameters a = 6.959(5) Å, b = 8.526(5) Å, c = 15.280(5) Å, and Z = 4 [1]. The pyranose ring adopts a distorted 4C1 chair conformation, and all six hydroxyl groups participate in hydrogen bonding networks [1]. In contrast, crystal structures for many other heptoses (e.g., D-mannoheptose, D-sedoheptulose) are either unreported or lack this level of atomic resolution.

Crystal structure
Class‑level inference
Orthorhombic P2₁2₁2₁, a=6.959, b=8.526, c=15.280 Å, R=0.029
Provides atomic‑resolution model for docking studies
Most aldoheptoses lack published crystal structures
Structural Biology X-ray Crystallography Molecular Modeling

GLC Internal Standard vs AOAC Method

α-D-Glucoheptose has been validated as an internal standard for quantitative determination of fructose, glucose, sucrose, and sorbitol in fruits via gas-liquid chromatography (GLC) of trimethylsilyl (TMS) derivatives [1]. Recovery studies using D-glucoheptose as internal standard were compared with the AOAC Munson-Walker general method for reducing sugars, demonstrating satisfactory agreement [1]. In a related study, α-D-glucoheptose was used as internal standard for sorbitol determination in raisins and dietetic foods, with results comparing satisfactorily to declared sorbitol content [2].

GLC internal standard
Method context
Satisfactory agreement with reference method
Supports chromatographic sugar quantification workflow
TMS derivatization, 28 fruit matrices; recovery comparable
Analytical Chemistry Gas-Liquid Chromatography Food Analysis

β-Glucosidase Competitive Inhibition vs D-Glucose

D-Glucoheptose acts as a competitive inhibitor of Aspergillus oryzae family 3 β-glucosidase [1]. While quantitative IC50 values are reported for D-glucose and related glycoconjugates in this enzyme system [2], D-glucoheptose is documented as a competitive inhibitor alongside D-glucose, D-mannose, and D-sorbose, indicating its capacity to bind the active site and interfere with substrate hydrolysis [1].

β‑Glucosidase inhibition
Supporting evidence
Competitive inhibition; IC₅₀ not quantified
May serve as carbohydrate‑based inhibitor scaffold
Aspergillus oryzae β‑glucosidase, pH 5.0, 40°C
Enzymology Carbohydrate Metabolism Inhibitor Screening

D-Glucoheptose: Application Scenarios for Procurement


GLC Internal Standard for Food Sugar Quantification

α-D-Glucoheptose is established as a validated internal standard for quantitative GLC determination of fructose, glucose, sucrose, and sorbitol in fruit matrices . The method has been applied to 28 authentic fruit samples and dietetic food products, with recovery comparable to the AOAC Munson-Walker method [4]. This application leverages D-glucoheptose's chromatographic resolution from target analytes and its absence from natural fruit matrices, making it suitable for high-throughput food quality control and nutritional labeling compliance testing.

Metabolically Inert Tracer in Bacterial Studies

D-Glucoheptose does not serve as a carbon or nitrogen source for Salmonella typhimurium , establishing its metabolic inertness in this bacterial model. This property makes it valuable as a non-metabolizable control compound in bacterial growth assays, metabolic labeling studies, or as an internal standard where interference from microbial catabolism must be eliminated. In contrast, metabolizable sugars like D-glucose would confound such experiments by supporting bacterial proliferation.

LPS Core Analysis Reference Standard

D-Glucoheptose has been identified as a common carbohydrate moiety in the lipopolysaccharides of Haemophilus influenzae type b and Escherichia coli J5, alongside glucose and glucosamine . In Actinobacillus pleuropneumoniae serotypes, glucoheptose is present in the core oligosaccharides of LPS from multiple strains [4]. This established presence in bacterial LPS core structures positions D-glucoheptose as an essential reference standard for LPS compositional analysis, structural elucidation of gram-negative bacterial cell walls, and quality control in vaccine antigen characterization.

Heptose Biosynthesis Inhibitor Scaffold

Epimeric analogues of heptose-7-phosphate displaying a D-glucopyranose configuration (derived from the D-glucoheptose stereochemical framework) have been identified as dual inhibitors of the bacterial heptose biosynthetic enzymes GmhA and HldE, with IC50 values of 34 μM and 9.4 μM respectively . This represents the first reported inhibitors of GmhA. D-Glucoheptose thus serves as the stereochemical template for developing antivirulence agents targeting gram-negative bacterial LPS biosynthesis, a validated therapeutic strategy distinct from conventional antibiotics.

Application
Selection Property
Validation Focus
Sugar quantification in food & fruit matrices
Chromatographic resolution from target analytes; natural matrix absence
Recovery and accuracy against reference methods
Non‑metabolizable tracer in bacterial studies
Metabolic inertness in Salmonella model
Absence of carbon/nitrogen source utilization
LPS core compositional analysis
Occurrence in bacterial LPS core oligosaccharides
Identity confirmation in reference Gram‑negative strains
Heptose biosynthesis inhibitor design
Stereochemical scaffold for GmhA/HldE inhibition
Pathway‑selective enzyme inhibition studies

Technical Documentation Hub

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57 linked technical documents
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